molecular formula C13H26N2 B1440725 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine CAS No. 879883-60-0

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Cat. No.: B1440725
CAS No.: 879883-60-0
M. Wt: 210.36 g/mol
InChI Key: RPFLUCYXXVLGBZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-4-(piperidin-4-ylmethyl)piperidine
  • 1-Propyl-4-(piperidin-4-ylmethyl)piperidine
  • 1-Butyl-4-(piperidin-4-ylmethyl)piperidine

Comparison: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLUCYXXVLGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[(1-ethyl-4-piperidinyl)methyl]-1-piperidinecarboxylate (may be prepared as described in Description 7) (2.5 g) was stirred in a solution of HCl-Dioxane (70 ml, 4M) for 2 h. The solvent was evaporated and the resultant hydrochloride salt was dissolved in saturated potassium carbonate (25 ml). The solution was extracted into DCM (3×50 ml) and the combined organics dried (MgSO4) and evaporated to give the title compound (D8) (1.48 g).
Name
1,1-Dimethylethyl 4-[(1-ethyl-4-piperidinyl)methyl]-1-piperidinecarboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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